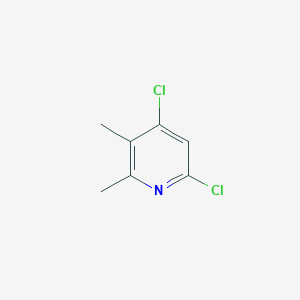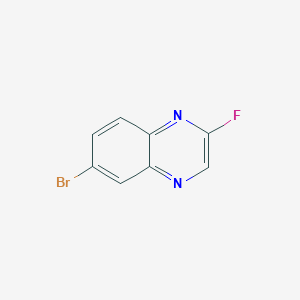
6-Bromo-2-fluoroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-fluoroquinoxaline is a chemical compound that belongs to the quinoxaline family. It is a heterocyclic organic compound that is widely used in scientific research for its unique properties. This compound has been extensively studied for its synthesis method, mechanism of action, and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-fluoroquinoxaline involves the inhibition of the AMPA receptor. This receptor is responsible for the fast synaptic transmission of signals in the brain. Inhibition of this receptor results in the enhancement of LTP and increased release of neurotransmitters.
Biochemische Und Physiologische Effekte
6-Bromo-2-fluoroquinoxaline has been shown to have various biochemical and physiological effects. It has been shown to enhance synaptic plasticity, increase the release of neurotransmitters, and improve memory and learning. This compound has also been shown to have neuroprotective effects and has been studied in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
6-Bromo-2-fluoroquinoxaline has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. This compound is also stable and has a long shelf life. However, there are some limitations to its use. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, it has been shown to have some toxic effects at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 6-Bromo-2-fluoroquinoxaline. One area of research is the development of new compounds that are more potent and selective for the AMPA receptor. Additionally, this compound has potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore this area. Finally, the use of 6-Bromo-2-fluoroquinoxaline in the study of ion channels and synaptic plasticity has the potential to lead to new insights into the functioning of the brain.
Conclusion:
In conclusion, 6-Bromo-2-fluoroquinoxaline is a unique compound that has several important applications in scientific research. Its ability to enhance synaptic plasticity and increase the release of neurotransmitters makes it a valuable tool in the study of neuronal signaling. While there are some limitations to its use, the future directions for research in this area are promising and have the potential to lead to new insights into the functioning of the brain.
Synthesemethoden
The synthesis of 6-Bromo-2-fluoroquinoxaline involves the reaction of 6-bromoquinoxaline with potassium fluoride and diethylaminosulfur trifluoride. This reaction results in the formation of 6-Bromo-2-fluoroquinoxaline. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-fluoroquinoxaline has been widely used in scientific research for its unique properties. It is commonly used in the study of neuronal signaling and synaptic plasticity. It has been shown to enhance long-term potentiation (LTP) and increase the release of neurotransmitters such as glutamate and GABA. This compound has also been used to study the role of ion channels in neuronal signaling.
Eigenschaften
CAS-Nummer |
112080-07-6 |
|---|---|
Produktname |
6-Bromo-2-fluoroquinoxaline |
Molekularformel |
C8H4BrFN2 |
Molekulargewicht |
227.03 g/mol |
IUPAC-Name |
6-bromo-2-fluoroquinoxaline |
InChI |
InChI=1S/C8H4BrFN2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H |
InChI-Schlüssel |
MBZMYDWNSTWGJA-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=CN=C2C=C1Br)F |
Kanonische SMILES |
C1=CC2=NC(=CN=C2C=C1Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B190083.png)
![1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine](/img/structure/B190087.png)
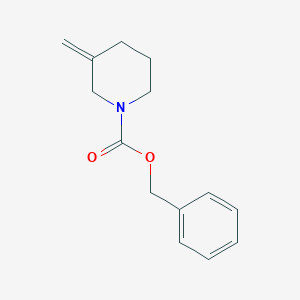
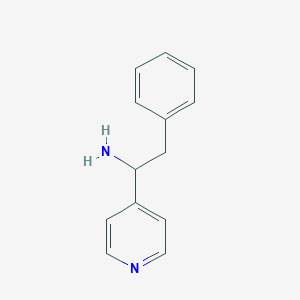
![3-Chloro-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B190092.png)
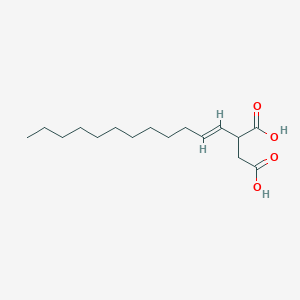
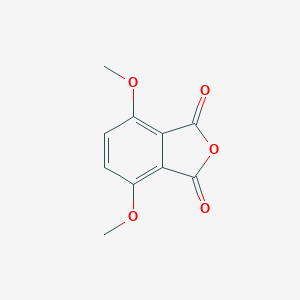
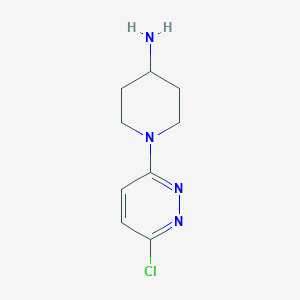
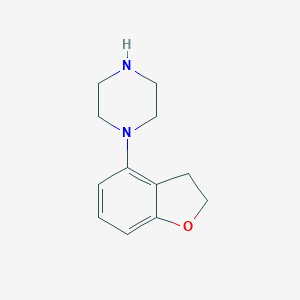
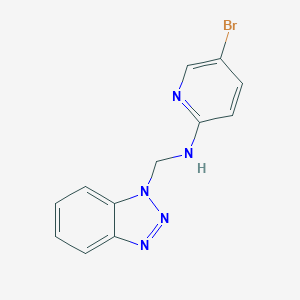
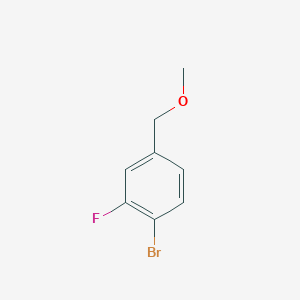
![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol](/img/structure/B190107.png)
